molecular formula C19H13NO2 B064733 2-(3-Amino-phenyl)-benzo[h]chromen-4-one CAS No. 185028-75-5

2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Katalognummer B064733
CAS-Nummer: 185028-75-5
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: PSFJZUUBCFRPCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-phenyl)-benzo[h]chromen-4-one, also known as PBCO, is a synthetic compound that belongs to the family of chromenone derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties and structure.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves the activation of the Nrf2 pathway, which is responsible for the expression of various antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines and oxidative stress, which are implicated in the pathogenesis of various diseases.

Biochemische Und Physiologische Effekte

2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been shown to exhibit various biochemical and physiological effects such as the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the enhancement of synaptic plasticity. It also exhibits neuroprotective effects by reducing neuronal cell death and promoting neuronal survival.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is its limited solubility in water, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, including the development of novel analogs with improved solubility and efficacy. Further studies are also needed to investigate the potential use of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the mechanism of action of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one needs to be further elucidated to better understand its therapeutic potential.
In conclusion, 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical properties and structure make it a valuable tool for investigating the pathogenesis of various diseases and developing novel treatments.

Synthesemethoden

The synthesis of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one involves a multi-step process that includes the reaction of 3-amino phenol with 2-hydroxybenzaldehyde, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained after purification and isolation using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

185028-75-5

Produktname

2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Molekularformel

C19H13NO2

Molekulargewicht

287.3 g/mol

IUPAC-Name

2-(3-aminophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2

InChI-Schlüssel

PSFJZUUBCFRPCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Synonyme

4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.